Thrombin Inhibitor 2

Vue d'ensemble

Description

DPOC-4088 est un inhibiteur direct de la thrombine, oral, puissant, à liaison rapide et réversible. Il est en cours de développement comme traitement oral une fois par jour pour la prévention primaire de la thromboembolie veineuse. DPOC-4088 inhibe la coagulation plasmatique déclenchée par la voie intrinsèque ou extrinsèque et interfère efficacement avec la coagulation du sang total .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DPOC-4088 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. Les détails spécifiques des voies de synthèse et des conditions de réaction sont propriétaires et ne sont pas divulgués publiquement dans la littérature disponible .

Méthodes de production industrielle

Les méthodes de production industrielle de DPOC-4088 sont conçues pour garantir un rendement et une pureté élevés. Ces méthodes impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées et des techniques de purification. Les méthodes exactes de production industrielle sont propriétaires et ne sont pas divulguées publiquement .

Analyse Des Réactions Chimiques

Types de réactions

DPOC-4088 subit diverses réactions chimiques, notamment :

Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de DPOC-4088 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques de ces réactions, telles que la température et la pression, sont optimisées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de DPOC-4088 dépendent du type de réaction et des réactifs utilisés. Ces produits sont généralement des intermédiaires ou des dérivés qui conservent la structure de base de DPOC-4088 .

Applications de la recherche scientifique

DPOC-4088 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition directe de la thrombine et ses effets sur la coagulation sanguine.

Biologie : Étudié pour son rôle dans la modulation de l'activité de la thrombine et son impact sur divers processus biologiques.

Médecine : En cours de développement comme agent thérapeutique pour la prévention de la thromboembolie veineuse et d'autres troubles thrombotiques.

Industrie : Utilisé dans le développement de thérapies anticoagulantes et de produits pharmaceutiques connexes

Mécanisme d'action

DPOC-4088 exerce ses effets en inhibant directement la thrombine, une enzyme clé de la cascade de coagulation sanguine. En se liant à la thrombine, DPOC-4088 empêche la conversion du fibrinogène en fibrine, inhibant ainsi la formation de caillots. Ce mécanisme implique l'interaction avec des cibles moléculaires et des voies spécifiques impliquées dans la coagulation .

Applications De Recherche Scientifique

Scientific Research Applications

1. Development of Orally Active Thrombin Inhibitors

Recent advancements have focused on creating orally active thrombin inhibitors that demonstrate high selectivity and potency. For instance, compound RWJ-671818 was identified as a selective human α-thrombin inhibitor with a value of 1.3 nM, showcasing significant potential for treating venous and arterial thrombosis. In preclinical studies, oral administration of this compound reduced thrombus weight by up to 94% in rat models .

2. Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing thrombin inhibitors. For example, modifications to the amide and ether carbons of central benzene rings have led to new series of potent inhibitors. Compound 7 exhibited an impressive value of 0.17 μM with selectivity towards other serine proteases . This research illustrates how structural modifications can enhance the efficacy of thrombin inhibitors.

Case Studies

Case Study 1: Polyphenolic Compounds

A study examining the effects of polyphenolic compounds on thrombin activity found that cyanidin, quercetin, and silybin effectively inhibited thrombin's amidolytic activity. These findings suggest that certain dietary compounds may serve as natural anticoagulants .

Case Study 2: Multi-Target Drugs

Research has also explored multi-target drugs that combine thrombin inhibition with other therapeutic actions. For instance, a compound developed by Yang et al. combined dabigatran with methyl ferulate, demonstrating dual inhibitory effects on platelet aggregation and thrombin activity in vivo .

Data Tables

| Compound Name | Value (nM) | Selectivity Ratio (Thrombin:Trypsin) | Oral Bioavailability (%) | Clinical Phase |

|---|---|---|---|---|

| RWJ-671818 | 1.3 | 100-fold | 100 | Phase 1 |

| Compound 7 | 170 | >600 | Not specified | Preclinical |

| Dabigatran-Methyl Ferulate | 4.5 | Not specified | Not specified | Preclinical |

Mécanisme D'action

DPOC-4088 exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. By binding to thrombin, DPOC-4088 prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism involves the interaction with specific molecular targets and pathways involved in coagulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Dabigatran : Un autre inhibiteur direct de la thrombine utilisé comme anticoagulant.

Argatroban : Un inhibiteur direct de la thrombine de petite molécule utilisé dans le traitement de la thrombocytopénie induite par l'héparine.

Bivalirudine : Un peptide synthétique qui agit comme un inhibiteur direct de la thrombine utilisé en thérapie anticoagulante

Unicité de DPOC-4088

DPOC-4088 est unique en raison de son inhibition puissante, à liaison rapide et réversible de la thrombine. Il est en cours de développement comme traitement oral une fois par jour, offrant une alternative pratique aux autres anticoagulants qui peuvent nécessiter des doses plus fréquentes ou une administration intraveineuse .

Activité Biologique

Thrombin is a critical serine protease in the coagulation cascade, playing a pivotal role in hemostasis and thrombosis. Thrombin Inhibitor 2 (TI-2) is a compound designed to inhibit thrombin's activity, thus providing therapeutic benefits in conditions associated with excessive clotting. This article explores the biological activity of TI-2, supported by data tables, case studies, and detailed research findings.

Thrombin operates through several binding sites, including the active site and two exosites (exosite 1 and exosite 2). TI-2 functions primarily by targeting these sites to inhibit thrombin's enzymatic activity. Recent studies indicate that TI-2 exhibits an allosteric inhibition mechanism, which allows it to bind to thrombin without directly competing with substrates at the active site. This unique binding mode enhances its efficacy and selectivity compared to traditional thrombin inhibitors.

Potency and Selectivity

The potency of TI-2 has been evaluated through various assays. A significant study reported that TI-2 demonstrated a Ki value of 0.77 nM against thrombin, indicating its high affinity for the target enzyme. In comparison, its Ki value for trypsin was approximately 483 mM, showcasing over 627 million-fold selectivity for thrombin over trypsin .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of TI-2 against other direct thrombin inhibitors:

| Compound | Ki (nM) | Selectivity Ratio (Thrombin:Trypsin) |

|---|---|---|

| This compound | 0.77 | >627 million |

| Lepirudin | 1.0 | 1 million |

| Bivalirudin | 5.0 | 100,000 |

| Argatroban | 3.0 | 10 million |

Case Studies

Case Study: Atrial Fibrillation Management

A notable case involved a patient with atrial fibrillation who was treated with dabigatran, a direct thrombin inhibitor. The patient experienced a prolonged activated partial thromboplastin time (aPTT) after discontinuing dabigatran due to side effects. This case highlighted the importance of monitoring thrombin activity and the potential role of TI-2 as an alternative therapy in managing anticoagulation in patients intolerant to current treatments .

Clinical Applications

The development of TI-2 has significant implications for clinical practice, particularly in managing conditions requiring anticoagulation without the risks associated with traditional therapies. Its allosteric mechanism allows for more precise modulation of thrombin activity, potentially reducing adverse effects such as bleeding.

Propriétés

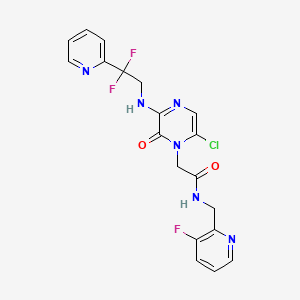

IUPAC Name |

2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATHXZYXWMKUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312904-62-4 | |

| Record name | DPOC-4088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312904624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPOC-4088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6MPG81Y84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.